molecular formula C9H6ClN3S B13129394 2-Chloro-4-(phenylthio)-1,3,5-triazine CAS No. 61810-06-8

2-Chloro-4-(phenylthio)-1,3,5-triazine

Katalognummer: B13129394
CAS-Nummer: 61810-06-8
Molekulargewicht: 223.68 g/mol
InChI-Schlüssel: QWWRLEMNLJFFFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(phenylthio)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. It is characterized by the presence of a triazine ring substituted with a chlorine atom and a phenylthio group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(phenylthio)-1,3,5-triazine typically involves the reaction of cyanuric chloride with thiophenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are sequentially replaced by the phenylthio group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-(phenylthio)-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazines.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(phenylthio)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(phenylthio)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their function. This interaction can disrupt various biological pathways, leading to antimicrobial or antifungal effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-Chloro-4-(methylthio)-1,3,5-triazine
  • 2-Chloro-4-(ethylthio)-1,3,5-triazine
  • 2-Chloro-4-(butylthio)-1,3,5-triazine

Comparison: 2-Chloro-4-(phenylthio)-1,3,5-triazine is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to its analogs with alkylthio groups, the phenylthio derivative exhibits enhanced stability and reactivity, making it more suitable for specific applications in drug development and industrial processes.

Eigenschaften

CAS-Nummer

61810-06-8

Molekularformel

C9H6ClN3S

Molekulargewicht

223.68 g/mol

IUPAC-Name

2-chloro-4-phenylsulfanyl-1,3,5-triazine

InChI

InChI=1S/C9H6ClN3S/c10-8-11-6-12-9(13-8)14-7-4-2-1-3-5-7/h1-6H

InChI-Schlüssel

QWWRLEMNLJFFFG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC2=NC(=NC=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.